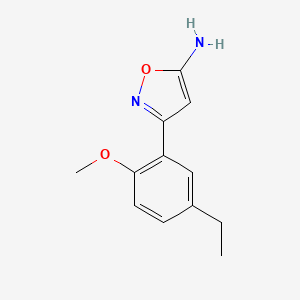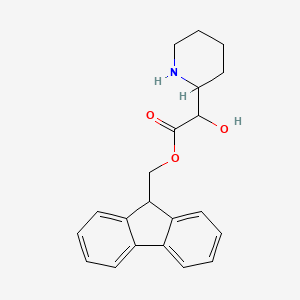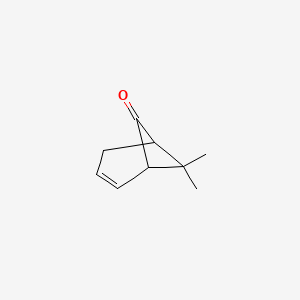
Bicyclo(3.1.1)hept-2-en-6-one, 7,7-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7-Dimethylbicyclo[3.1.1]hept-2-en-6-one is an organic compound with a unique bicyclic structure. It is known for its distinct chemical properties and is used in various scientific and industrial applications. The compound’s structure consists of a bicyclo[3.1.1]heptane ring system with two methyl groups at the 7th position and a ketone group at the 6th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethylbicyclo[3.1.1]hept-2-en-6-one typically involves the cyclization of suitable precursors. One common method is the intramolecular aldol condensation of 2,2-dimethyl-1,3-cyclohexanedione. This reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide under reflux conditions.
Industrial Production Methods
Industrial production of 7,7-dimethylbicyclo[3.1.1]hept-2-en-6-one may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The process often includes purification steps such as distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
7,7-Dimethylbicyclo[3.1.1]hept-2-en-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7,7-Dimethylbicyclo[3.1.1]hept-2-en-6-one is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 7,7-dimethylbicyclo[3.1.1]hept-2-en-6-one depends on its specific application. In chemical reactions, the compound’s reactivity is primarily due to the presence of the ketone group, which can undergo nucleophilic addition or substitution. In biological systems, the compound may interact with specific enzymes or receptors, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,7,7-Trimethylbicyclo[3.1.1]hept-2-en-6-one
- 6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl methyl ethyl carbonate
- 2-(7,7-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl 4-nitrobenzoate
Uniqueness
7,7-Dimethylbicyclo[3.1.1]hept-2-en-6-one is unique due to its specific substitution pattern and the presence of the ketone group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
79801-32-4 |
|---|---|
Formule moléculaire |
C9H12O |
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
7,7-dimethylbicyclo[3.1.1]hept-2-en-6-one |
InChI |
InChI=1S/C9H12O/c1-9(2)6-4-3-5-7(9)8(6)10/h3-4,6-7H,5H2,1-2H3 |
Clé InChI |
OIRZSFZDNOTQGM-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CC=CC1C2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


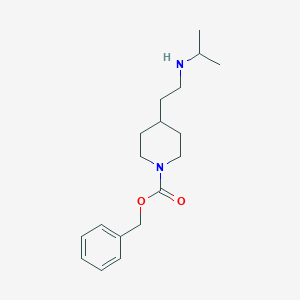
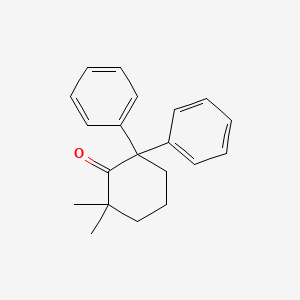
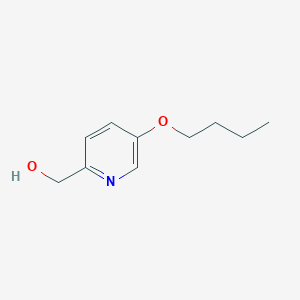
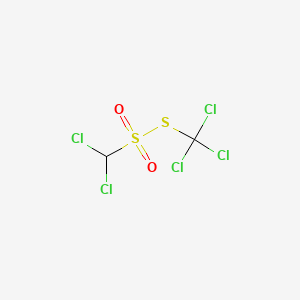
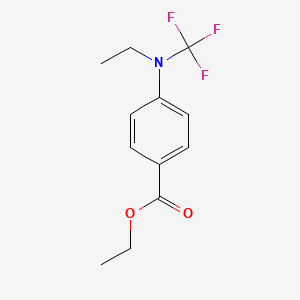
![1-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13959082.png)
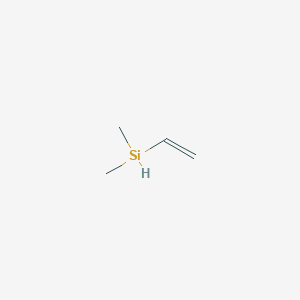
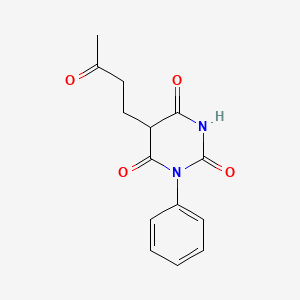
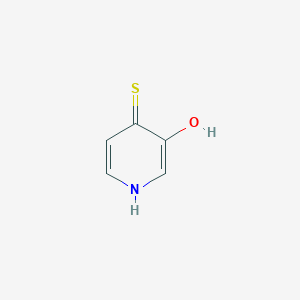

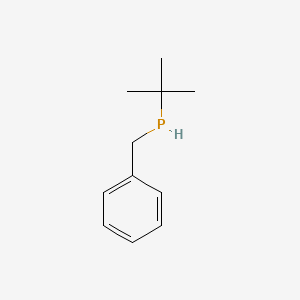
![(2R,4R)-1-methyl-4-propan-2-yl-7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B13959121.png)
